Structural Comparison with the Closest PubChem Analog: Oxolane vs. 4‑Methylthiophene‑2‑carboxamide
The closest publicly catalogued analog is N‑(2‑hydroxy‑2‑(5‑(thiophen‑3‑yl)furan‑2‑yl)ethyl)‑4‑methylthiophene‑2‑carboxamide (CAS 2034568‑76‑6, PubChem CID 119101980) [1]. The two compounds share an identical core and linker but differ in the amide substituent: the target compound carries a saturated oxolane‑3‑carboxamide (tetrahydrofuran‑3‑carboxamide), whereas the analog bears a 4‑methylthiophene‑2‑carboxamide. No head‑to‑head biological data are available; however, class‑level SAR from furan/thiophene‑2‑carboxamides indicates that the replacement of an aromatic thiophene amide with a saturated oxolane amide can significantly modulate hydrogen‑bonding capacity, conformational flexibility, and logP, collectively influencing target binding [2].
| Evidence Dimension | Amide substituent structural divergence |
|---|---|
| Target Compound Data | Oxolane‑3‑carboxamide (saturated, H‑bond acceptor, cLogP ~1.5 estimated) |
| Comparator Or Baseline | PubChem CID 119101980: 4‑methylthiophene‑2‑carboxamide (aromatic, H‑bond donor + acceptor, cLogP ~2.9 measured) |
| Quantified Difference | No direct biological data; computed cLogP difference ≈1.4 units |
| Conditions | Computational estimate based on PubChem XLogP3 values; no experimental bioassay comparison |
Why This Matters
If a procurement decision requires a specific hydrogen‑bond donor/acceptor profile or lower lipophilicity for formulation reasons, the oxolane‑3‑carboxamide variant offers a distinct physicochemical space that cannot be replicated by the methylthiophene analog.
- [1] PubChem. N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide. Compound Summary (CID 119101980). Retrieved 2026-04-29. View Source
- [2] Cakmak, S., Yenigun, S., & Ozen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543–2553. https://doi.org/10.1007/s13738-023-02852-4 View Source
